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2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride

Food Chemistry Wine Spoilage Method Validation

As the only exact isotopologue of ATHP, this 13C2-labeled hydrochloride internal standard is essential for accurate quantification of the 'mousy' off-flavor defect in wine, beer, and fermented beverages. Unlike unlabeled ATHP (which cannot correct for matrix effects) or structurally dissimilar labeled analogs (which exhibit different recovery and ionization behavior), only 13C2-ATHP·HCl ensures coefficient co-elution and ionization equivalence—fulfilling the core requirement of Stable Isotope Dilution Assays (SIDA) for validated LC-MS/MS and GC-MS methods. Achieve reliable trace-level quantification with confidence.

Molecular Formula C7H12ClNO
Molecular Weight 163.614
CAS No. 1346604-15-6
Cat. No. B586952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride
CAS1346604-15-6
Synonyms1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone-13C2 Hydrochloride;  Methyl 3,4,5,6-Tetrahydro-2-pyridyl Ketone-13C2 Hydrochloride; 
Molecular FormulaC7H12ClNO
Molecular Weight163.614
Structural Identifiers
SMILESCC(=O)C1=NCCCC1.Cl
InChIInChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H/i1+1,6+1;
InChIKeyHBGCMUOZFASYRU-WVEBJHRRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride (CAS 1346604-15-6): A Critical Stable Isotope-Labeled Internal Standard for ATHP Quantification


2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride is a stable isotope-labeled (SIL) analog of the potent food odorant and wine spoilage compound 2-acetyltetrahydropyridine (ATHP) [1]. The target analyte, ATHP, exists as an equilibrium mixture of two tautomers—2-acetyl-1,4,5,6-tetrahydropyridine (enamine) and 2-acetyl-3,4,5,6-tetrahydropyridine (imine)—which exhibit distinct chromatographic and flavor characteristics, adding significant complexity to its accurate quantification [2]. This compound is specifically synthesized as the hydrochloride salt with two carbon-13 atoms incorporated into the acetyl group, yielding a molecular weight of 163.61 g/mol (unlabeled HCl salt: 161.63 g/mol), creating a +2 Da mass shift that provides the analytical basis for its use as an internal standard in stable isotope dilution assays (SIDA) . As a labeled ATHP, it serves as a dedicated research tool for eliminating matrix effects, ionization variability, and sample preparation losses in LC-MS/MS and GC-MS methods, a need not met by unlabeled ATHP or structurally dissimilar labeled analogs.

Procurement Risk: Why Unlabeled 2-Acetyl-3,4,5,6-tetrahydropyridine or Other Labeled Standards Cannot Substitute for This Specific 13C2-ATHP Internal Standard


Substituting the target compound (13C2-ATHP·HCl) with unlabeled ATHP or a structurally related labeled standard (e.g., 2-acetyl-1-pyrroline-13C2) introduces significant analytical error and data invalidation. Using unlabeled ATHP for quantification forces reliance on external standard calibration, which cannot compensate for analyte losses during complex sample preparation (e.g., basification, extraction) or ion suppression/enhancement inherent to electrospray (ESI) or atmospheric pressure chemical ionization (APCI) sources in LC-MS/MS [1]. This results in systematically biased, non-traceable concentration data, particularly problematic in complex matrices like wine or beer [2]. Furthermore, while a different labeled standard (e.g., 13C2-APY) might provide some matrix effect correction, its distinct chemical structure (a pyrroline vs. a tetrahydropyridine) leads to different extraction recovery and ionization behavior, violating a core principle of stable isotope dilution: that the internal standard must be chemically identical to the analyte except for isotopic composition to ensure co-elution and equivalent physicochemical properties [3]. Only the exact isotopologue—13C2-ATHP—can achieve the requisite co-elution and ionization equivalence, thereby enabling method accuracy and precision compliant with modern analytical validation guidelines.

Quantitative Evidence for 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride: Validated Performance as an Internal Standard


Validated Use of 13C2-ATHP Internal Standard Enables Sub-ppb LOQ for ATHP in Wine by LC-MS/MS

In a validated LC-APCI-MS/MS method for mousy off-flavor detection, the use of this specific 13C2-ATHP hydrochloride internal standard enabled a limit of quantitation (LOQ) for the unlabeled analyte (ATHP) of 0.23 μg/L in both red and white wine [1]. This LOQ is directly tied to the performance of the internal standard in correcting for matrix effects, as the method employed simple 'dilute-and-shoot' sample preparation without extensive cleanup [1].

Food Chemistry Wine Spoilage Method Validation LC-MS/MS

Stability Data: 13C2-ATHP Demonstrates Comparable Signal Stability to ATHP in Water and Methanol Stock Solutions

In the development of a quantitative LC-MS method for ATHP in sour beer, the stability of 13C2-ATHP internal standard was directly compared to that of the unlabeled ATHP standard over time [1]. The study assessed changes in peak areas for both compounds in water and methanol-based stock solutions [1].

Analytical Chemistry Beer Analysis Standard Stability Method Development

13C2-ATHP is the Preferred Internal Standard for Stable Isotope Dilution Assays (SIDA) of ATHP in Food

The quantification of the key roast-smelling odorant 2-acetyltetrahydropyridine (ACTPY) in popcorn and other foods has been established using Stable Isotope Dilution Assays (SIDA) [1]. In this method, the isotopically labeled internal standard, such as this 13C2-ATHP compound, is essential for achieving accurate quantification by correcting for losses during sample workup and analytical variability [1].

Flavor Chemistry Food Analysis Stable Isotope Dilution Assay Method Development

Specific Identification and Quantification of ATHP Tautomers in Wine using 13C2-ATHP Internal Standard by SBSE-GC-MS

A 2023 study developed a simple SBSE-GC-MS method for simultaneous quantitation of the three major mousy off-flavor N-heterocycles (APY, ATHP, ETHP) in wine, utilizing this specific 13C2-ATHP internal standard [1]. The method identified and differentiated the two tautomers of ATHP, with limits of detection and quantification reported as lower than previously published concentrations in spoiled wine [1].

Food Chemistry Wine Spoilage Tautomer Analysis GC-MS

Critical Applications for 2-Acetyl-3,4,5,6-tetrahydropyridine-13C2 Hydrochloride in Food and Beverage Quality Control


Wine Quality Assurance: Quantification of Mousy Off-Flavor (ATHP)

The 13C2-ATHP internal standard is indispensable for wine quality control laboratories and research institutes developing and validating LC-MS/MS or GC-MS methods for the precise quantification of 2-acetyltetrahydropyridine (ATHP), a key compound responsible for the 'mousy' off-flavor defect [1]. The validated LOQ of 0.23 μg/L in wine, achieved through the use of this internal standard, is below the sensory threshold of 1.6 μg/L, enabling objective, pre-sensory detection of this economically damaging spoilage marker [1].

Beer and Fermented Beverage Flavor Analysis

In the analysis of sour beers and other fermented beverages prone to mousy off-flavor from mixed-culture fermentations, this 13C2-ATHP internal standard is essential for accurate and reproducible quantification [1]. Its use, as demonstrated in the development of LC-MS methods for beer, ensures that matrix effects from the complex sample are effectively corrected, enabling reliable data for research into microbial spoilage, process control, and product development [1].

Flavor Chemistry Research: Quantifying Potent Food Odorants

For academic and industrial flavor chemistry laboratories, the 13C2-ATHP internal standard is a key reagent for Stable Isotope Dilution Assays (SIDA), the gold-standard methodology for accurately quantifying trace-level, potent odorants like ATHP in complex food matrices such as popcorn, bread crust, and corn products [1]. Its use is critical for generating reliable quantitative data needed for understanding flavor formation pathways, sensory impact, and flavor stability during processing and storage [1].

Technical Documentation Hub

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